

In-Depth Technical Guide: N-Boc-SBP-0636457-O-C3-COOH

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Compound of Interest

Compound Name: N-Boc-SBP-0636457-O-C3-COOH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Boc-SBP-0636457-O-C3-COOH**, an E3 ligase ligand-linker conjugate critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, relevant experimental protocols, and its role in targeted protein degradation pathways.

Physicochemical Properties

N-Boc-SBP-0636457-O-C3-COOH is a key building block in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins. A summary of its key quantitative data is presented below.



Property	Value	Source
Molecular Weight	658.8 g/mol	PubChem[1]
Molecular Formula	C34H50N4O9	PubChem[1]
IUPAC Name	4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoy l]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b] [1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid	PubChem[1]
Synonyms	HY-131190, CS-0130236	PubChem[1]

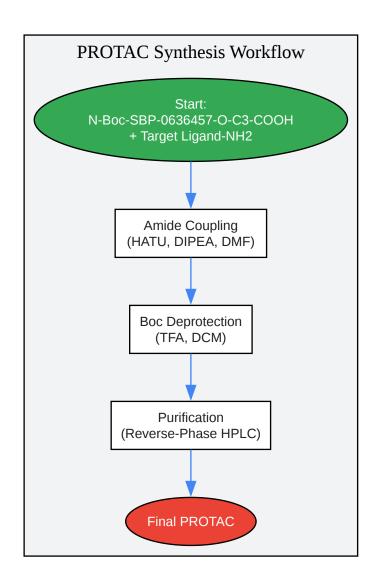
Role in PROTAC-Mediated Protein Degradation

N-Boc-SBP-0636457-O-C3-COOH serves as a crucial component in the design of PROTACs. It incorporates a ligand for an E3 ubiquitin ligase, connected to a linker with a terminal carboxylic acid. This functional group allows for the covalent attachment of a ligand for a target protein, thus forming the complete PROTAC molecule. The resulting PROTAC then hijacks the cell's natural protein disposal system to degrade the target protein.

The general mechanism of action for a PROTAC synthesized using this building block is illustrated in the signaling pathway diagram below.







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References

- 1. N-Boc-SBP-0636457-O-C3-COOH | C34H50N4O9 | CID 146673058 PubChem [pubchem.ncbi.nlm.nih.gov]
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